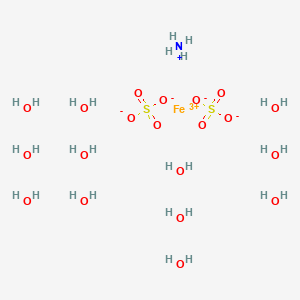

Ferric ammonium sulfate dodecahydrate

Description

Properties

IUPAC Name |

azanium;iron(3+);disulfate;dodecahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.H3N.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;1H3;2*(H2,1,2,3,4);12*1H2/q+3;;;;;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPUDZUWZDSKMX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeH28NO20S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30228452 | |

| Record name | Ferric ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7783-83-7 | |

| Record name | Ferric ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30228452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, ammonium iron(3+) salt (2:1:1), dodecahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC AMMONIUM SULFATE DODECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65390568Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Ferric Ammonium Sulfate Dodecahydrate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate (NH₄Fe(SO₄)₂·12H₂O), also known as ferric alum or iron alum. This double salt is a crucial reagent in various fields, including analytical chemistry, biochemistry, and industrial processes.[1][2][3][4] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate the synthesis and characterization workflows.

Synthesis of Ferric Ammonium Sulfate Dodecahydrate

The synthesis of this compound typically involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in the presence of ammonium sulfate, followed by crystallization. Several methods exist, with variations in the choice of starting materials and oxidizing agents.

Experimental Protocol: Oxidation of Ferrous Sulfate

One common and reliable method for the laboratory-scale synthesis of this compound involves the oxidation of ferrous sulfate with an oxidizing agent such as hydrogen peroxide or nitric acid, followed by the addition of ammonium sulfate.[5][6][7]

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Concentrated sulfuric acid (H₂SO₄)

-

30% Hydrogen peroxide (H₂O₂) or concentrated nitric acid (HNO₃)

-

Distilled water

-

Acetone (B3395972) (for washing crystals)

Procedure:

-

Dissolution of Ferrous Sulfate: Dissolve a predetermined amount of ferrous sulfate heptahydrate in distilled water containing a small amount of dilute sulfuric acid to prevent the hydrolysis of the iron salt.[8][9]

-

Oxidation: Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) to the ferrous sulfate solution with constant stirring.[7] The addition should be done in small portions to control the exothermic reaction. The color of the solution will change from pale green (Fe²⁺) to reddish-brown or yellow (Fe³⁺). If using nitric acid, the reaction may produce nitrogen oxides, so it should be performed in a well-ventilated fume hood.[5][6]

-

Addition of Ammonium Sulfate: In a separate beaker, prepare a saturated solution of ammonium sulfate in distilled water.

-

Formation of the Double Salt: Add the ammonium sulfate solution to the ferric sulfate solution.[7]

-

Crystallization: Gently heat the mixed solution to concentrate it and then allow it to cool slowly and undisturbed.[7] Pale violet or amethyst-colored octahedral crystals of this compound will form.[5][10] Seeding with a small crystal can induce crystallization if necessary.[8]

-

Isolation and Drying: Separate the crystals from the mother liquor by filtration. Wash the crystals with a small amount of cold distilled water or acetone to remove any adhering impurities.[7] Dry the crystals at room temperature.

Chemical Equation:

2FeSO₄ + H₂SO₄ + H₂O₂ → Fe₂(SO₄)₃ + 2H₂O

Fe₂(SO₄)₃ + (NH₄)₂SO₄ + 24H₂O → 2(NH₄Fe(SO₄)₂·12H₂O)

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

Physical Properties

| Property | Value |

| Molecular Formula | NH₄Fe(SO₄)₂·12H₂O |

| Molecular Weight | 482.2 g/mol [11] |

| Appearance | Pale violet, octahedral crystals[1][10] |

| Melting Point | Approximately 37-41 °C[4][12] |

| Density | 1.71 g/cm³[4] |

| Solubility | Soluble in water[13][14] |

| pH of 0.1 M solution | ~2.5[4] |

Spectroscopic Analysis

Spectroscopic techniques are employed to investigate the molecular structure and composition of the compound.

Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Expected Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching of water of crystallization |

| ~1630 | H-O-H bending of water of crystallization |

| ~1400 | N-H bending of the ammonium ion (NH₄⁺) |

| ~1100 | S-O stretching of the sulfate ion (SO₄²⁻) |

| ~615-620 | S-O bending of the sulfate ion (SO₄²⁻) |

Principle: Raman spectroscopy involves scattering of monochromatic light from a laser source. The frequency shifts in the scattered light provide information about the vibrational modes of the molecules.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the crystalline sample directly onto the sample holder of the Raman spectrometer.

-

Data Acquisition: Acquire the Raman spectrum using a suitable laser excitation wavelength.

Expected Raman Shifts: The Raman spectrum will show characteristic peaks corresponding to the vibrational modes of the sulfate and ammonium ions.

Thermal Analysis

Thermal analysis techniques are used to study the thermal stability and decomposition of the compound.

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the water of crystallization and the decomposition pathway.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample in an alumina (B75360) or platinum crucible.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.

Expected Decomposition Pathway: The thermal decomposition of this compound is a multi-step process.[15][16] Initially, the water of crystallization is lost. At higher temperatures, the compound decomposes further, eventually forming ferric oxide (Fe₂O₃).[15]

Purity and Assay

The purity of the synthesized compound is critical for its intended applications.

Principle: The ferric ion content can be determined by an iodometric titration. Ferric ions oxidize iodide ions to iodine, which is then titrated with a standard solution of sodium thiosulfate (B1220275).[17][18]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Reaction: Add an excess of potassium iodide (KI) and hydrochloric acid (HCl) to the solution. The reaction should be allowed to proceed in the dark.

-

Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using starch as an indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.

Calculation: The percentage purity can be calculated based on the stoichiometry of the reaction.

For high-purity applications, the synthesized compound should meet the specifications set by the American Chemical Society (ACS).

| Parameter | Specification (Maximum Limit) |

| Assay | 98.5-102.0%[19] |

| Insoluble Matter | 0.01%[12] |

| Chloride (Cl) | 0.001% |

| Nitrate (NO₃) | 0.01%[19] |

| Ferrous Iron (Fe²⁺) | 0.001%[19] |

| Copper (Cu) | 0.003% |

| Zinc (Zn) | 0.003%[19] |

Characterization Workflow

Caption: Logical flow of characterization techniques.

Applications

This compound has a wide range of applications, including:

-

Analytical Chemistry: As a primary standard and an indicator in titrations.[2][4]

-

Biochemistry: As a catalyst for the generation of free radicals.[4]

-

Industrial Processes: In water treatment as a coagulant, in the textile industry as a mordant for dyeing, and in the production of pigments.[3][20]

-

Pharmaceuticals: In the production of some iron supplements and as a catalyst in certain synthetic routes.[20]

This technical guide provides a solid foundation for the synthesis and comprehensive characterization of this compound, enabling researchers and professionals to produce and verify this important chemical compound for their specific applications.

References

- 1. This compound, Hi-AR™/ACS [himedialabs.com]

- 2. Ferric Ammonium Sulfate, ACS [rmreagents.com]

- 3. nbinno.com [nbinno.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Sciencemadness Discussion Board - Preparation of Ammonium iron (III) sulphate (ferric alum) - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. How is ferric alum made? [tradeindia.com]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. auraiyalabchem.com [auraiyalabchem.com]

- 11. Ammonium ferric sulfate dodecahydrate | FeH28NO20S2 | CID 197097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dawnscientific.com [dawnscientific.com]

- 13. Preparation of Ferric Alum Indicator for Chemistry Experiments [chemicalslearning.com]

- 14. CAS 7783-83-7: Ammonium ferric sulfate dodecahydrate [cymitquimica.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Ammonium ferric sulphate - dodecahydrate (Reag. USP, Ph. Eur.) for analysis, ACS,, 831,10 € [labstellar.de]

- 20. echemi.com [echemi.com]

Unveiling the Crystalline Architecture of Ferric Ammonium Sulfate Dodecahydrate: A Technical Guide

For Immediate Release

[City, State] – A comprehensive technical guide detailing the crystal structure of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, NH₄Fe(SO₄)₂·12H₂O, has been compiled to serve as an in-depth resource for researchers, scientists, and professionals in drug development. This document provides a thorough examination of the compound's crystallographic parameters, atomic arrangement, and the experimental methodologies utilized for its characterization.

Ferric ammonium sulfate dodecahydrate, a member of the alum group of compounds, crystallizes in a well-defined cubic system. This guide summarizes the key structural data and outlines the experimental protocols necessary for its synthesis and analysis, offering a foundational understanding for its application in various scientific fields.

Core Crystallographic Data

The crystal structure of this compound is isomorphous with other alums, such as potassium aluminum sulfate dodecahydrate. It belongs to the cubic crystal system with the space group Pa3̅. The ferric iron (Fe³⁺) and ammonium (NH₄⁺) ions occupy specific sites within the crystal lattice, surrounded by sulfate ions and water molecules of hydration.

The structure is characterized by the [Fe(H₂O)₆]³⁺ complex, where the ferric ion is octahedrally coordinated to six water molecules. The ammonium ion is also surrounded by water molecules. These hydrated cations and the sulfate anions are arranged in a specific, repeating three-dimensional pattern, forming the overall crystal lattice.

A summary of the crystallographic data for a representative α-alum, ammonium aluminum sulfate dodecahydrate, which is isostructural with this compound, is presented in the table below.

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa3̅ |

| Lattice Parameter (a) | 12.242(1) Å[1] |

| Volume | 1834.4 ų |

| Formula Units (Z) | 4 |

Atomic Coordinates

The precise arrangement of atoms within the unit cell is defined by their fractional coordinates. For the α-alum structure, the key atomic positions are as follows:

| Atom | Wyckoff Position | x/a | y/a | z/a |

| NH₄⁺ | 4a | 0 | 0 | 0 |

| Fe³⁺ | 4b | 0.5 | 0.5 | 0.5 |

| S | 8c | 0.345 | 0.345 | 0.345 |

| O(1) | 8c | 0.285 | 0.285 | 0.285 |

| O(2) | 24d | 0.285 | 0.345 | 0.495 |

| O(w1) | 24d | 0.035 | 0.145 | 0.355 |

| O(w2) | 24d | 0.355 | 0.035 | 0.145 |

Note: These coordinates are for a representative α-alum and are expected to be very similar for this compound due to their isomorphous nature.

Experimental Protocols

Synthesis of this compound Crystals

The synthesis of this compound typically involves the oxidation of a ferrous salt to a ferric salt, followed by crystallization from a solution containing ammonium sulfate.

A common laboratory-scale synthesis protocol is as follows:

-

Oxidation of Ferrous Sulfate: Dissolve ferrous sulfate heptahydrate (FeSO₄·7H₂O) in distilled water containing a small amount of sulfuric acid to prevent the hydrolysis of the iron salt. Heat the solution gently and add nitric acid dropwise to oxidize the Fe²⁺ ions to Fe³⁺ ions. The completion of the reaction is indicated by a change in color from pale green to reddish-brown.

-

Crystallization: Prepare a saturated solution of ammonium sulfate ((NH₄)₂SO₄) in distilled water. Add this solution to the ferric sulfate solution.

-

Crystal Growth: Allow the mixed solution to cool slowly at room temperature. Large, well-formed octahedral crystals of this compound will precipitate out of the solution. The size of the crystals can be controlled by the rate of cooling; slower cooling promotes the growth of larger crystals.[2][3][4][5]

-

Isolation and Drying: The crystals can be isolated by filtration, washed with a small amount of cold distilled water, and then dried on filter paper.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.

The general workflow for this experimental technique is as follows:

-

Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or in a capillary tube.[6]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected by an area detector, producing a diffraction pattern.[6][7][8]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using computational methods. This initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.[6][9]

Visualizing the Crystal Growth and Analysis Workflow

The following diagram illustrates the logical workflow from the synthesis of the crystals to the final determination of their structure.

Caption: Logical workflow from synthesis to structure determination.

This technical guide provides a foundational understanding of the crystal structure of this compound. The detailed data and experimental protocols contained herein are intended to support further research and application of this compound in various scientific and industrial settings.

References

- 1. rruff.net [rruff.net]

- 2. 3 Ways to Grow Alum Crystals - wikiHow [wikihow.com]

- 3. How to Grow a Big Alum Crystal [thoughtco.com]

- 4. otago.ac.nz [otago.ac.nz]

- 5. chymist.com [chymist.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

An In-depth Technical Guide to the Magnetic Susceptibility of Ferric Ammonium Sulfate Dodeca-hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, also known as iron alum (FeNH₄(SO₄)₂·12H₂O). This document details the theoretical underpinnings of its paramagnetism, presents experimentally determined magnetic susceptibility data, and offers a detailed protocol for its measurement using the Gouy method.

Introduction

Ferric ammonium sulfate dodecahydrate is a double salt that crystallizes in a cubic alum structure. The central iron(III) ion, with its specific electronic configuration, is responsible for the compound's notable paramagnetic properties. Paramagnetism is a form of magnetism whereby a material is weakly attracted by an externally applied magnetic field. This property arises from the presence of unpaired electrons in the material. In the case of this compound, the high-spin d⁵ electronic configuration of the Fe³⁺ ion results in five unpaired electrons, leading to a significant magnetic moment.

The study of the magnetic susceptibility of this compound provides valuable insights into its electronic structure and can serve as a standard for calibrating magnetometers. Understanding these magnetic properties is crucial in various research applications, including materials science and as a reference in biochemical studies.

Theoretical Background

The magnetic susceptibility of a material is a measure of how much it will become magnetized in an applied magnetic field. For a paramagnetic substance like this compound, the molar magnetic susceptibility (χₘ) is positive and its temperature dependence is described by the Curie Law:

χₘ = C / T

where:

-

C is the Curie constant, which is specific to the material.

-

T is the absolute temperature in Kelvin.

The Curie constant is related to the effective magnetic moment (μ_eff) of the paramagnetic ion by the following equation:

C = (Nₐ * μ₀ * μ_eff²) / (3 * k_B)

where:

-

Nₐ is Avogadro's number.

-

μ₀ is the permeability of free space.

-

k_B is the Boltzmann constant.

For a system with unpaired electrons, the spin-only effective magnetic moment can be calculated using:

μ_eff = g * √[S(S+1)] * μ_B

where:

-

g is the Landé g-factor (approximately 2 for a free electron).

-

S is the total spin quantum number.

-

μ_B is the Bohr magneton.

For the Fe³⁺ ion in this compound, which has five unpaired electrons, the total spin quantum number S = 5/2.

Quantitative Magnetic Susceptibility Data

The following table summarizes experimentally determined magnetic susceptibility values for this compound at room temperature (approximately 298 K).

| Parameter | Symbol | Value | Units |

| Mass Magnetic Susceptibility | χ_g | +30.5 x 10⁻⁶ | cm³/g |

| Molar Mass | M | 482.19 | g/mol |

| Molar Magnetic Susceptibility | χₘ | +14700 x 10⁻⁶ | cm³/mol |

| Effective Magnetic Moment | μ_eff | 5.92 | Bohr Magnetons (μ_B) |

Note: These are typical values and may vary slightly depending on the experimental conditions and sample purity.

Experimental Protocol: Determination of Magnetic Susceptibility by the Gouy Method

The Gouy method is a common and relatively straightforward technique for measuring the magnetic susceptibility of a solid sample. It involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Apparatus

-

Gouy Balance: An analytical balance modified to allow a sample to be suspended between the poles of a magnet.

-

Electromagnet: Capable of producing a strong, uniform magnetic field.

-

Power Supply: For the electromagnet.

-

Gaussmeter: To calibrate the magnetic field strength.

-

Gouy Tube: A long, cylindrical tube of uniform cross-section, typically made of glass.

-

Sample: Finely powdered this compound.

-

Calibration Standard: A substance with a known magnetic susceptibility, such as HgCo(SCN)₄.

Procedure

-

Calibration of the Magnetic Field:

-

Place the Hall probe of the Gaussmeter at the center of the pole gap of the electromagnet.

-

Vary the current supplied to the electromagnet and record the corresponding magnetic field strength (H).

-

Plot a graph of H versus current to establish a calibration curve.

-

-

Sample Preparation:

-

Finely grind the this compound crystals into a homogeneous powder.

-

Carefully pack the powder into the Gouy tube to a known height (l), ensuring uniform packing to avoid air gaps.

-

-

Measurement:

-

Suspend the empty Gouy tube from the balance such that its bottom is in the center of the magnetic field and its top is well outside the field. Record the mass of the empty tube with the magnetic field off (m_tube_off) and on (m_tube_on).

-

Fill the Gouy tube with the powdered sample to the mark 'l' and record the mass with the magnetic field off (m_sample_off).

-

Turn on the electromagnet to the desired field strength and record the new, apparent mass of the sample (m_sample_on).

-

Calculations

-

Calculate the change in mass (Δm): Δm = (m_sample_on - m_sample_off) - (m_tube_on - m_tube_off)

-

Calculate the volume magnetic susceptibility (κ): κ = (2 * Δm * g) / (A * H²) where:

-

g is the acceleration due to gravity.

-

A is the cross-sectional area of the sample tube.

-

H is the magnetic field strength.

-

-

Calculate the mass magnetic susceptibility (χ_g): χ_g = κ / ρ where ρ is the density of the sample.

-

Calculate the molar magnetic susceptibility (χₘ): χₘ = χ_g * M where M is the molar mass of this compound.

-

Calculate the effective magnetic moment (μ_eff): μ_eff = 2.828 * √(χₘ * T)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the magnetic susceptibility of this compound using the Gouy method.

Caption: Workflow for determining magnetic susceptibility using the Gouy method.

Conclusion

This technical guide has provided a detailed examination of the magnetic susceptibility of this compound. The inherent paramagnetism of this compound, arising from the five unpaired electrons of the Fe³⁺ ion, makes it an excellent model system for studying magnetic properties. The provided quantitative data and the detailed experimental protocol for the Gouy method offer a solid foundation for researchers and professionals working in fields where understanding and measuring magnetic properties are essential. Accurate determination of magnetic susceptibility is not only fundamental to materials characterization but also plays a crucial role in the calibration of magnetic instrumentation and in various applications within drug development and biochemical research.

An In-depth Technical Guide to the Thermal Decomposition of Ferric Ammonium Sulfate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, FeNH₄(SO₄)₂·12H₂O, a compound of significance in various chemical and pharmaceutical applications, undergoes a multi-stage thermal decomposition upon heating. Understanding the intricacies of this process, including the decomposition pathway, intermediate products, and gaseous species evolved, is critical for its effective use and manipulation in research and development. This technical guide provides a comprehensive overview of the thermal decomposition of ferric ammonium sulfate dodecahydrate, presenting quantitative data from thermal analysis, detailed experimental protocols, and visual representations of the decomposition pathway and experimental workflows.

Introduction

This compound, commonly known as iron alum, is a double salt that finds application as a catalyst, in mordant dyeing, and as a precursor in the synthesis of iron-containing materials. Its thermal behavior is a key characteristic that dictates its stability and reactivity at elevated temperatures. The decomposition process is a complex series of events involving dehydration, desulfation, and the release of ammonia (B1221849), ultimately yielding ferric oxide as the final solid residue. This guide aims to provide a detailed technical understanding of these processes.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through several distinct stages, which can be elucidated using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The process begins with the loss of water of hydration, followed by the decomposition of the anhydrous salt, leading to the formation of various intermediates and the evolution of gaseous products.

Decomposition Stages

The decomposition can be broadly categorized into the following stages:

-

Dehydration: The initial stage involves the removal of the twelve water molecules of crystallization. This process typically occurs in overlapping steps at relatively low temperatures.

-

Decomposition of Anhydrous Salt: Following complete dehydration, the anhydrous ferric ammonium sulfate begins to decompose. This stage involves the release of ammonia (NH₃) and sulfur oxides (SOₓ).

-

Formation of Intermediates: During the decomposition of the anhydrous salt, intermediate compounds such as ammonium iron(III) sulfate ((NH₄)Fe(SO₄)₂) and subsequently ferric sulfate (Fe₂(SO₄)₃) are formed.[1]

-

Final Decomposition to Ferric Oxide: At higher temperatures, the intermediate sulfates decompose to yield the final solid product, which is thermally stable α-ferric oxide (α-Fe₂O₃).[1]

Quantitative Data from Thermal Analysis

The following tables summarize the quantitative data obtained from the thermal analysis of this compound. The data represents typical temperature ranges and mass losses observed during Thermogravimetric Analysis (TGA). It is important to note that the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Mass Loss (%) (Experimental) | Evolved Species | Solid Intermediate/Product |

| Dehydration | 30 - 250 | 44.84 | ~45 | H₂O | FeNH₄(SO₄)₂ |

| Decomposition of Anhydrous Salt | 250 - 500 | 21.16 | ~21 | NH₃, SO₂, SO₃, H₂O | Fe₂(SO₄)₃ |

| Decomposition of Ferric Sulfate | 500 - 750 | 17.39 | ~17 | SO₃ (SO₂ + ½O₂) | α-Fe₂O₃ |

Table 1: Summary of Thermal Decomposition Stages of this compound.

| Peak Temperature (°C) (DTA/DTG) | Associated Event |

| ~100 - 150 | Major dehydration steps |

| ~350 - 450 | Decomposition of anhydrous salt and evolution of NH₃ and SOₓ |

| ~650 - 700 | Decomposition of ferric sulfate to ferric oxide |

Table 2: Key Peak Temperatures from DTA and Derivative Thermogravimetry (DTG).

Experimental Protocols

A comprehensive understanding of the thermal decomposition of this compound is achieved through rigorous experimental analysis. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), often coupled with mass spectrometry (MS) for evolved gas analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the mass loss of this compound as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

Program the temperature ramp to heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of approximately 900-1000 °C.

-

Set the purge gas (typically an inert gas like nitrogen or argon) to a constant flow rate (e.g., 20-50 mL/min) to remove evolved gases.

-

-

Data Acquisition: Initiate the TGA run and record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage mass loss versus temperature.

-

Determine the onset and end temperatures for each decomposition step.

-

Calculate the percentage mass loss for each step and compare it with the theoretical values.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Evolved Gas Analysis (EGA) using TGA-MS

Objective: To identify the gaseous species evolved during the thermal decomposition.

Instrumentation: A TGA instrument coupled to a mass spectrometer.

Procedure:

-

Follow the TGA protocol as described above.

-

The outlet of the TGA furnace is connected to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

-

The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected gaseous products (e.g., m/z 17 for NH₃, 18 for H₂O, 48 for SO, 64 for SO₂, 80 for SO₃).

-

The ion intensity for each characteristic m/z is plotted as a function of temperature, correlating the evolution of specific gases with the mass loss steps observed in the TGA data.

Visualizations

Thermal Decomposition Pathway

References

Solubility of Ferric Ammonium Sulfate Dodecahydrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate (FeNH₄(SO₄)₂·12H₂O), also known as ferric alum or iron alum, in organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. Due to the limited availability of specific quantitative solubility data in organic solvents, this guide focuses on the fundamental principles governing its solubility, qualitative descriptions from available literature, and detailed experimental protocols for determining solubility in a laboratory setting.

Introduction to Ferric Ammonium Sulfate Dodecahydrate

This compound is a double salt in the alum class of compounds. It presents as pale violet octahedral crystals and is widely used in various chemical and biochemical applications. Its utility as a catalyst in organic synthesis, a mordant in dyeing, and an indicator in titrimetry often necessitates its dissolution in non-aqueous media. Understanding its solubility in organic solvents is therefore critical for optimizing reaction conditions, developing new synthetic routes, and formulating novel drug delivery systems.

Factors Influencing Solubility in Organic Solvents

The dissolution of an ionic, hydrated salt like this compound in an organic solvent is a complex process governed by several interrelated factors. A conceptual overview of these factors is presented in the diagram below.

Caption: Key factors influencing the solubility of this compound.

"Like Dissolves Like" Principle

The primary determinant of solubility is the polarity of the solute and the solvent. This compound is a highly polar, ionic compound. Consequently, it exhibits high solubility in polar solvents like water. Conversely, its solubility in non-polar organic solvents is expected to be very low. For organic solvents with intermediate polarity, the solubility will depend on a balance of factors.

The Role of Hydration Water

The twelve water molecules of hydration play a crucial role. When introduced into an organic solvent, this water can act as a co-solvent, potentially increasing the solubility of the salt. However, it can also lead to hydrolysis, especially in protic solvents like alcohols, resulting in the precipitation of iron(III) hydroxide (B78521) or oxides.

Temperature Effects

For most solid solutes, solubility increases with temperature. However, the effect of temperature on the solubility of hydrated salts in organic solvents can be complex due to the potential for dehydration or solvent-solute interactions that are temperature-dependent.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound in a wide range of organic solvents. The available information is predominantly qualitative.

| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at 25°C unless specified) | Citation | | :--- | :--- | :--- | :--- | | Water | H₂O | Highly Soluble | 1240 g/L |[1][2] | | Alcohol (general) | R-OH | Insoluble/Practically Insoluble | Not available | | | Ethanol | C₂H₅OH | Insoluble | Not available | | | Methanol | CH₃OH | Not explicitly stated, likely insoluble | Not available | | | Acetone | (CH₃)₂CO | Not explicitly stated, likely insoluble | Not available | | | Isopropanol | C₃H₇OH | Not explicitly stated, likely insoluble | Not available | | | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Potentially soluble | Not available | |

Note: The potential solubility in DMSO is inferred from the general observation that many inorganic salts, including those of transition metals, can dissolve in this highly polar aprotic solvent.[3]

Experimental Protocols for Solubility Determination

Given the scarcity of published data, researchers will likely need to determine the solubility of this compound in their specific solvent of interest experimentally. The following is a generalized protocol that can be adapted for this purpose.

Caption: A generalized workflow for the experimental determination of solubility.

Gravimetric Method

This is a classic and reliable method for determining solubility.

Materials and Equipment:

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to rest at the set temperature until the undissolved solid has settled.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any suspended microcrystals.

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry container. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not decompose the salt.

-

Drying and Weighing: Dry the container with the solid residue to a constant weight in a drying oven, followed by cooling in a desiccator before each weighing.

-

Calculation: The solubility is calculated from the mass of the residue and the volume of the aliquot taken.

Spectroscopic Method (UV-Vis)

This method is suitable due to the colored nature of the ferric ion.

Materials and Equipment:

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the organic solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the Fe³⁺ ion in that solvent. Plot a calibration curve of absorbance versus concentration.

-

Sample Preparation and Equilibration: Follow steps 1-4 of the gravimetric method.

-

Dilution: Dilute the filtered supernatant with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λ_max.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution, taking the dilution factor into account.

Conclusion

While this compound is well-known for its high solubility in water, its solubility in organic solvents is generally low, particularly in non-polar solvents. The presence of hydration water can lead to complex dissolution and reaction behaviors. For applications requiring the use of this salt in organic media, it is highly recommended that its solubility be determined experimentally under the specific conditions of use. The protocols outlined in this guide provide a robust framework for such determinations, enabling researchers to obtain the precise data needed for their work.

References

physical and chemical properties of ferric ammonium sulfate dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate. The information is curated to support researchers, scientists, and professionals in drug development in understanding and utilizing this compound effectively.

Physical Properties

Ferric ammonium sulfate dodecahydrate, also known as iron alum, is a double salt with the general formula NH₄Fe(SO₄)₂·12H₂O.[1] It presents as pale violet, octahedral crystals.[1] The violet color of the crystals has been a subject of discussion, with some attributing it to impurities and others considering it an intrinsic property of the compound itself.[1]

The key physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | FeNH₄(SO₄)₂·12H₂O[2] |

| Molecular Weight | 482.18 g/mol [3] |

| Appearance | Pale violet crystalline solid[4] |

| Melting Point | 39 - 41 °C[4] |

| Density | 1.71 g/cm³[5] |

| Solubility in Water | 1240 g/L at 25 °C[1] |

| pH | A 0.1 M aqueous solution has a pH of 2.5.[5] |

Chemical Properties

This compound exhibits a range of chemical behaviors stemming from the presence of the ferric ion (Fe³⁺), ammonium ion (NH₄⁺), sulfate ions (SO₄²⁻), and water of hydration.

Aqueous Solution Chemistry: In aqueous solutions, the compound is acidic due to the hydrolysis of the hydrated ferric ion.[6] It is a weak oxidizing agent and can be reduced to ferrous ammonium sulfate (Mohr's salt).[1]

Redox Properties and Indicator Use: The ferric ion in the compound allows it to be used as an indicator in redox titrations, particularly in argentometric titrations for the determination of halides and thiocyanates.[3][6] In these titrations, the ferric ion forms a distinct reddish-brown complex with the thiocyanate (B1210189) ion at the endpoint.[7]

Thermal Decomposition: Upon heating, this compound undergoes decomposition. The process involves the loss of water of hydration, followed by the decomposition of the anhydrous salt. In an inert atmosphere, the decomposition of (NH₄)₃Fe(SO₄)₃ can lead to the formation of α-Fe₂O₃.[8] The decomposition pathway can be influenced by the experimental conditions.[8]

Stability: The compound is stable under normal storage conditions but is sensitive to direct sunlight, air, and moisture.[4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are provided below. These are generalized methods and may require optimization based on specific laboratory conditions and equipment.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Solubility in Water

The solubility of this compound in water can be determined by preparing a saturated solution at a specific temperature.

Methodology:

-

An excess amount of the salt is added to a known volume of deionized water in a beaker.

-

The mixture is stirred at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.

-

A known volume of the clear, saturated supernatant is carefully withdrawn using a pipette.

-

The withdrawn solution is transferred to a pre-weighed evaporating dish.

-

The water is evaporated by gentle heating in an oven until a constant weight of the dry salt is obtained.

-

The solubility is calculated as grams of salt per 100 mL or 100 g of water.

Redox Titration (Volhard Method)

Ferric ammonium sulfate is commonly used as an indicator in the Volhard method for the determination of halide ions. The following is a general procedure for the titration of chloride ions.

Methodology:

-

To a solution containing an unknown amount of chloride ions, a known excess of a standard silver nitrate (B79036) solution is added to precipitate silver chloride.

-

The precipitate is filtered, or an organic liquid like nitrobenzene (B124822) is added to coat the precipitate and prevent its reaction with thiocyanate.

-

A few milliliters of a ferric ammonium sulfate indicator solution are added to the filtrate.

-

The excess silver ions in the filtrate are then titrated with a standard solution of potassium thiocyanate.

-

The endpoint is reached when a permanent, faint reddish-brown color appears, indicating the formation of the iron(III)-thiocyanate complex.

-

The concentration of the chloride ions in the original sample can be calculated from the amounts of silver nitrate and potassium thiocyanate used.

Visualizations

Experimental Workflow for Redox Titration (Volhard Method)

Caption: Workflow of the Volhard method for chloride determination.

Thermal Decomposition Pathway of this compound

Caption: Simplified thermal decomposition pathway in air.

References

- 1. Ammonium iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. mpbio.com [mpbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lobachemie.com [lobachemie.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

ferric ammonium sulfate dodecahydrate CAS number 7783-83-7 properties

An In-depth Technical Guide to Ferric Ammonium (B1175870) Sulfate (B86663) Dodecahydrate (CAS: 7783-83-7)

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to ferric ammonium sulfate dodecahydrate.

Core Properties

This compound, also known as ferric alum or iron alum, is a double salt with the chemical formula NH₄Fe(SO₄)₂·12H₂O.[1] It typically appears as pale violet, octahedral crystals.[1] The compound is paramagnetic, acidic, and acts as a weak oxidizing agent.[1][2]

A summary of the key quantitative properties of this compound is presented in Table 1.

| Property | Value | Citations |

| Molecular Formula | NH₄Fe(SO₄)₂·12H₂O | [3][4][5][6] |

| Molecular Weight | 482.19 g/mol | [3][5][7][8] |

| Appearance | Pale violet to yellow-brown solid; slightly grey-purple adhering crystals or powder | [1][3][7][9] |

| Melting Point | 37-41 °C (98.6-106 °F) | [7][8][9][10][11] |

| Boiling Point | 230 °C (446 °F) | [10][12] |

| Density | 1.71 g/cm³ | [3][10][13][14] |

| Solubility in Water | 1240 g/L | [1][12] |

| pH | 1.8 (100 g/L in H₂O at 20 °C) | [11] |

| Crystal System | Cubic (dodecahydrate) | [14] |

This compound is classified as a skin and serious eye irritant.[15][16] It may be harmful if swallowed or inhaled.[17] When handling this compound, it is crucial to wear appropriate personal protective equipment, including gloves and eye protection.[16][17] In case of fire, it may emit toxic fumes of iron, nitrogen, and sulfur oxides.[17]

| Hazard Statement | GHS Classification | Precautionary Measures | Citations |

| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Wear protective gloves. If on skin, wash with plenty of water. | [15] |

| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2/2A | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [7][15] |

| May be harmful if swallowed | Not explicitly classified, but noted as a potential hazard | Do not induce vomiting. Wash out mouth with water if the person is conscious. | [10][17] |

| May be harmful if inhaled | Not explicitly classified, but noted as a potential hazard | Move the person to fresh air. If breathing is difficult, give oxygen. | [10][17] |

Key Applications and Experimental Protocols

This compound has diverse applications in analytical chemistry, organic synthesis, and industrial processes.

This compound is widely used as an indicator in the Volhard method, a back titration procedure for the determination of halide ions.[10][18] In this method, an excess of a standard silver nitrate (B79036) solution is added to the sample containing halide ions, leading to the precipitation of silver halides. The excess silver ions are then titrated with a standard thiocyanate (B1210189) solution. Ferric ammonium sulfate serves as the indicator, where the ferric ions (Fe³⁺) react with the first excess of thiocyanate ions (SCN⁻) to form a distinct blood-red complex, [Fe(SCN)(H₂O)₅]²⁺, signaling the endpoint of the titration.[7][15][17]

Experimental Protocol: Determination of Chloride by the Volhard Method

-

Sample Preparation: To a known volume of the chloride-containing sample, add a known excess of standard silver nitrate (AgNO₃) solution.

-

Precipitation: The silver chloride (AgCl) precipitate is formed.

-

Filtration (Optional but Recommended): Filter the AgCl precipitate. This step is crucial because AgCl is more soluble than silver thiocyanate (AgSCN) and can react with the titrant, leading to inaccurate results.[15]

-

Acidification: Acidify the filtrate with nitric acid (HNO₃). The titration must be carried out in an acidic solution to prevent the precipitation of ferric hydroxide.[15][18]

-

Addition of Indicator: Add a few milliliters of a saturated solution of ferric ammonium sulfate.[15]

-

Titration: Titrate the excess Ag⁺ ions with a standardized potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) solution.[10][15]

-

Endpoint Detection: The endpoint is reached upon the first appearance of a permanent reddish-brown color, which is due to the formation of the Fe(SCN)²⁺ complex.[10][15]

-

Calculation: The amount of chloride in the original sample is determined by subtracting the amount of silver that reacted with the thiocyanate from the total amount of silver initially added.[7]

Caption: General workflow for mordanting fibers.

Ferric ammonium sulfate, often referred to as iron alum, is utilized as a coagulant in water and wastewater treatment. [19]It helps in the removal of suspended solids, turbidity, and other impurities by promoting the aggregation of fine particles into larger flocs that can be easily removed through sedimentation or filtration. [12][20]

Experimental Protocol: Jar Test for Coagulant Dosage Optimization

-

Sample Collection: Obtain a representative sample of the wastewater to be treated.

-

Jar Setup: Fill a series of beakers (jars) with a fixed volume of the wastewater.

-

Coagulant Dosing: Add varying dosages of a ferric ammonium sulfate solution to each jar.

-

Rapid Mix: Subject the jars to a period of rapid mixing (e.g., 100-300 rpm for 1-3 minutes) to ensure the coagulant is dispersed throughout the water.

-

Slow Mix (Flocculation): Reduce the mixing speed (e.g., 20-80 rpm for 15-30 minutes) to promote the formation of flocs.

-

Sedimentation: Stop mixing and allow the flocs to settle for a specified period (e.g., 30-60 minutes).

-

Analysis: Collect supernatant samples from each jar and analyze for parameters such as turbidity, pH, and chemical oxygen demand (COD) to determine the optimal coagulant dosage.

Caption: Workflow for coagulation-flocculation process.

In biochemical research, ferric ammonium sulfate is used as a catalyst for the generation of free radicals and as an iron source to restore the activity of certain enzymes. [21][22]It has been shown to influence the activity of enzymes like xanthine (B1682287) oxidase.

References

- 1. digicollections.net [digicollections.net]

- 2. researchgate.net [researchgate.net]

- 3. depts.ttu.edu [depts.ttu.edu]

- 4. scribd.com [scribd.com]

- 5. sciforschenonline.org [sciforschenonline.org]

- 6. mpbio.com [mpbio.com]

- 7. Precipitation titration with Volhard method - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. static.igem.org [static.igem.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. brainly.com [brainly.com]

- 11. edu.rsc.org [edu.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Preparation and Standardization of 0.1 M Ferric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

- 15. byjus.com [byjus.com]

- 16. canterbury.ac.nz [canterbury.ac.nz]

- 17. echemi.com [echemi.com]

- 18. Page loading... [guidechem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. jere.unimap.edu.my [jere.unimap.edu.my]

- 21. globalscientificjournal.com [globalscientificjournal.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Preparation of High-Purity Ferric Ammonium Sulfate Dodecahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of high-purity ferric ammonium (B1175870) sulfate (B86663) dodecahydrate (NH₄Fe(SO₄)₂·12H₂O), also known as ferric alum or iron alum. This compound is a vital reagent in various scientific and industrial applications, including as a mordant in dyeing, a catalyst for generating free radicals in biochemistry, and as an iron standard in analytical chemistry.[1][2][3] Its paramagnetic and weak oxidizing properties also make it a subject of interest in materials science and organic synthesis.[4][5]

Physicochemical Properties and Specifications

Ferric ammonium sulfate dodecahydrate is a double salt belonging to the alum class, appearing as pale violet, octahedral crystals.[4][5] It is readily soluble in water but insoluble in ethanol (B145695).[6] The violet color is attributed to the hydrated ferric ion, [Fe(H₂O)₆]³⁺.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | NH₄Fe(SO₄)₂·12H₂O |

| Molecular Weight | 482.18 g/mol [8] |

| Appearance | Pale violet or almost colorless crystals[4][8] |

| Density | 1.71 g/cm³[1][4] |

| Melting Point | 39 to 41 °C[4] |

| Solubility in Water | 1240 g/L[4] |

| pH of 0.1 M solution | ~2.5[1][6] |

For high-purity applications, adherence to established standards, such as those from the American Chemical Society (ACS), is crucial.

Table 2: ACS Reagent Grade Specifications

| Test | Specification |

| Assay (as dodecahydrate) | 98.0 - 101.0%[8] |

| Insoluble Matter | ≤ 0.01% |

| Chloride (Cl) | ≤ 0.001% |

| Nitrate (B79036) (NO₃) | ≤ 0.01% |

| Ferrous Iron (Fe²⁺) | ≤ 0.001% |

| Copper (Cu) | ≤ 0.003% |

| Zinc (Zn) | ≤ 0.003% |

| Calcium (Ca) | ≤ 0.01% |

| Magnesium (Mg) | ≤ 0.005% |

| Potassium (K) | ≤ 0.005% |

| Sodium (Na) | ≤ 0.02% |

| Source: Adapted from ACS Reagent Chemicals specifications.[9] |

Synthesis and Purification Methodologies

The most common and reliable method for preparing high-purity ferric ammonium sulfate involves the oxidation of a ferrous salt, followed by crystallization with ammonium sulfate.

Core Chemical Reactions

The synthesis process is typically a two-step reaction:

-

Oxidation of Ferrous Sulfate: Ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺) in an acidic medium. Common oxidizing agents include nitric acid or hydrogen peroxide.[4][10]

-

Crystallization: The resulting ferric sulfate is combined with ammonium sulfate in solution. Upon cooling or evaporation, the double salt, this compound, crystallizes out.[4][11]

-

Fe₂(SO₄)₃ + (NH₄)₂SO₄ + 24 H₂O → 2 NH₄Fe(SO₄)₂·12H₂O[4]

-

Detailed Experimental Protocol

This protocol describes the synthesis starting from ferrous sulfate (or Mohr's salt) using hydrogen peroxide as the oxidant, which avoids nitrate impurities.

Materials and Reagents:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Concentrated sulfuric acid (98%)

-

Hydrogen peroxide (30%)

-

Distilled or deionized water

-

Ethanol (for washing)

Procedure:

-

Preparation of Ferrous Solution:

-

Oxidation to Ferric Sulfate:

-

Slowly add 10 mL of 30% hydrogen peroxide to the ferrous sulfate solution dropwise while stirring.[10]

-

The reaction is exothermic and will produce gas.[10] Continue adding the peroxide slowly until the vigorous reaction ceases and the solution's color changes from green to a dark, reddish-brown, indicating the complete oxidation of Fe²⁺ to Fe³⁺.[7][10]

-

To confirm complete oxidation, a small sample of the solution can be tested with a potassium ferricyanide (B76249) solution; the absence of a blue precipitate indicates no remaining Fe²⁺.[7]

-

-

Preparation of Ammonium Sulfate Solution:

-

In a separate beaker, dissolve 5.2 g of ammonium sulfate in 10 mL of distilled water.[10]

-

-

Formation and Crystallization of Ferric Alum:

-

Add the ammonium sulfate solution to the ferric sulfate solution and stir to combine.[10]

-

Gently heat the mixed solution to evaporate some of the water until a crystalline film appears on the surface upon cooling a drop of the solution.[10][12] Avoid excessive evaporation.[12]

-

Cover the container and allow the solution to cool down slowly and undisturbed. Crystal formation should be evident within a few days.[10] For optimal crystal growth, the solution can be left for several days.

-

-

Purification by Recrystallization:

-

Collect the crystals by suction filtration using a Buchner funnel.[12]

-

Wash the crystals with a small amount of cold ethanol to remove any surface impurities.[11][12]

-

To achieve higher purity, the collected crystals can be redissolved in a minimal amount of warm distilled water, filtered while hot to remove any insoluble matter, and then allowed to recrystallize.

-

Dry the purified crystals between sheets of filter paper. Avoid prolonged drying as the crystals can effloresce (lose water of hydration).[6]

-

Visualization of Workflows

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of high-purity this compound.

Purity Analysis Pathway

This diagram outlines the logical flow for the chemical analysis of the final product to verify its purity against specifications.

Caption: Logical workflow for the purity verification of the final product.

Analytical Protocols for Quality Control

Ensuring the high purity of the final product is critical. The following are standard methods for assay and impurity testing.

Assay for FeNH₄(SO₄)₂·12H₂O

This is determined by the iodometric titration of the ferric (Fe³⁺) ion.[9][13]

Procedure:

-

Accurately weigh approximately 1.8 g of the ferric ammonium sulfate crystals.

-

Dissolve the sample in 50 mL of deionized water in an iodine flask.

-

Add 3 mL of concentrated hydrochloric acid and 3.0 g of potassium iodide.[9][13]

-

Stopper the flask, swirl, and let it stand in the dark for 30 minutes. The Fe³⁺ will oxidize the iodide to iodine: 2 Fe³⁺ + 2 I⁻ → 2 Fe²⁺ + I₂.

-

Dilute with 100 mL of water and titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution.[9][13]

-

Add 3 mL of starch indicator solution near the endpoint (when the solution turns a pale yellow). The endpoint is reached when the blue color disappears.

-

Perform a blank titration and correct the result.

-

Calculation: 1 mL of 0.1 N sodium thiosulfate ≡ 0.04822 g of FeNH₄(SO₄)₂·12H₂O.[13][14]

Test for Ferrous Iron (Fe²⁺)

-

Dissolve 1.0 g of the sample in a mixture of 20 mL of water and 1 mL of sulfuric acid in a flask.

-

Add 0.1 mL of 0.1 N potassium permanganate.

-

The solution should retain a pink color for at least 5 minutes, indicating a very low concentration of ferrous iron.

Test for Chloride (Cl⁻)

-

Dissolve 4.0 g of the sample in 40 mL of dilute nitric acid (1:9) and dilute to 60 mL with water.[9]

-

Take 30 mL of this solution for the sample test.

-

For a control, take 15 mL of the solution, add a known standard of 0.01 mg of chloride ion, and dilute to 30 mL.[9]

-

Add 1 mL of silver nitrate solution to both the sample and the control.

-

Any turbidity in the sample should not exceed that of the control.[9]

By following these detailed synthesis, purification, and analysis protocols, researchers can consistently produce high-purity this compound suitable for the most demanding scientific applications.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mpbio.com [mpbio.com]

- 3. nbinno.com [nbinno.com]

- 4. Ammonium iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 5. This compound, Hi-AR™/ACS [himedialabs.com]

- 6. AMMONIUM FERRIC SULPHATE [chembk.com]

- 7. Sciencemadness Discussion Board - Preparation of Ammonium iron (III) sulphate (ferric alum) - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. auraiyalabchem.com [auraiyalabchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Iron(III)-ammonium sulfate - Crystal growing [en.crystalls.info]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Preparation and Standardization of 0.1 M Ferric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

Ferric Ammonium Sulfate Dodecanhydrate: A Technical Guide for Researchers

This guide provides an in-depth overview of the chemical properties and a key experimental application of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, tailored for researchers, scientists, and drug development professionals. This compound, also known as iron alum or FAS, is a versatile reagent in various biochemical and analytical assays.

Core Properties

Ferric ammonium sulfate dodecahydrate is a double salt with the appearance of pale violet octahedral crystals.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | References |

| Chemical Formula | FeNH₄(SO₄)₂·12H₂O | [1][2][3] |

| Molecular Weight | ~482.2 g/mol | [1][2][3][4] |

| CAS Number | 7783-83-7 | [2][3] |

| Appearance | Pale violet octahedral crystals | [1] |

Experimental Application: Ferric Thiocyanate (B1210189) Assay for Lipid Peroxidation

A critical application of ferric ammonium sulfate in biomedical and drug development research is its use in the ferric thiocyanate assay to quantify lipid hydroperoxides. This assay is a sensitive method for measuring oxidative stress and the efficacy of antioxidants.

The principle of the assay involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by lipid hydroperoxides present in a sample. The resulting ferric ions then react with thiocyanate ions to form a colored complex, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of lipid hydroperoxide in the sample.

Detailed Experimental Protocol

This protocol outlines the steps for measuring lipid hydroperoxides using the ferric thiocyanate method.

1. Reagent Preparation:

-

Ferrous Sulfate Solution: Prepare a solution of ferrous sulfate in hydrochloric acid.

-

Ammonium Thiocyanate Solution: Prepare a solution of ammonium thiocyanate in methanol.[5]

-

Sample Preparation: Extract lipid hydroperoxides from the biological sample (e.g., plasma, tissue homogenate, or cell lysate) into a suitable organic solvent like a chloroform-methanol mixture.[5][6] This extraction step is crucial to remove interfering substances.[5][6]

2. Assay Procedure:

-

Add the chloroform (B151607) extract of the sample to a glass test tube.[6]

-

Prepare a chromogenic solution by mixing the ferrous sulfate and ammonium thiocyanate reagents.

-

Add the chromogen to the sample extract.

-

Incubate the mixture at room temperature to allow for the color to develop. The ferric ions produced from the reaction with hydroperoxides will form a complex with thiocyanate.[7][8]

3. Measurement:

-

Measure the absorbance of the resulting colored solution using a spectrophotometer at a wavelength of approximately 500 nm.[9]

-

The concentration of lipid hydroperoxides in the sample is determined by comparing the absorbance to a standard curve prepared with known concentrations of a lipid hydroperoxide standard.

4. Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Use the standard curve to calculate the concentration of lipid hydroperoxides in the unknown samples.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the ferric thiocyanate assay for the determination of lipid peroxidation.

References

- 1. Ammonium iron(III) sulfate - Wikipedia [en.wikipedia.org]

- 2. mpbio.com [mpbio.com]

- 3. This compound - ACS - Columbus Chemical Industries [columbuschemical.com]

- 4. Ammonium ferric sulfate dodecahydrate | FeH28NO20S2 | CID 197097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. abcam.cn [abcam.cn]

- 7. edu.rsc.org [edu.rsc.org]

- 8. auxilab.es [auxilab.es]

- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Methodological & Application

Application Notes: Ferric Ammonium Sulfate Dodecahydrate as an Indicator in Titration

Introduction

Ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, also known as ferric alum, serves as a crucial indicator in specific types of precipitation titrations, most notably the Volhard method.[1][2] This method is an indirect or back titration technique used for the determination of anions that precipitate with silver ions, such as chloride, bromide, and iodide.[1][3][4] The titration is carried out in an acidic medium, which is a key advantage of the Volhard method, as it prevents the precipitation of metal hydroxides.[5]

Principle of Indication

The Volhard method involves the addition of a known excess of a standard silver nitrate (B79036) solution to the sample containing the halide ions, leading to the precipitation of the silver halide.[1][3] The unreacted excess silver ions are then titrated with a standard solution of potassium or ammonium thiocyanate (B1210189).[1][3]

Ferric ammonium sulfate acts as the indicator. The ferric ions (Fe³⁺) from the indicator react with the first excess of thiocyanate ions (SCN⁻) to form a soluble, intensely red-colored complex, ferric thiocyanate ([Fe(SCN)]²⁺).[1][3][6] The appearance of this stable reddish-brown or dark red color signals the endpoint of the titration.[3][6][7]

Chemical Reactions

-

Precipitation of Halide: Ag⁺(aq) + X⁻(aq) → AgX(s) (where X⁻ = Cl⁻, Br⁻, I⁻)

-

Back Titration of Excess Silver: Ag⁺(aq) (excess) + SCN⁻(aq) → AgSCN(s)

-

Endpoint Reaction: Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq) (red complex)[3][6]

Diagram of the Volhard Method Workflow

Caption: Workflow of the Volhard method for halide determination.

Endpoint Signaling Pathway

Caption: Formation of the colored complex at the titration endpoint.

Experimental Protocols

1. Preparation of Saturated Ferric Ammonium Sulfate Indicator Solution

This protocol outlines the preparation of a saturated ferric alum indicator solution.

-

Materials:

-

Ferric ammonium sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O)

-

Distilled water

-

Concentrated nitric acid (HNO₃)

-

Glass beaker or flask

-

Filter paper

-

-

Procedure:

-

Add 8 grams of this compound to 20 mL of distilled water in a beaker.[3]

-

Add a few drops of concentrated nitric acid to the solution.[3] The acid is added to prevent the hydrolysis of the ferric ions.

-

Stir the solution until the crystals are dissolved. Gentle heating can be applied to aid dissolution.

-

Allow the solution to cool.

-

Filter the solution to remove any undissolved impurities.

-

Store the indicator in a tightly stoppered bottle.

-

2. Determination of Chloride Concentration by the Volhard Method

This protocol provides a detailed methodology for determining the concentration of chloride ions in a solution.

-

Reagents and Solutions:

-

Standard 0.1 M Silver Nitrate (AgNO₃) solution

-

Standard 0.1 M Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN) solution

-

Saturated Ferric Ammonium Sulfate indicator solution

-

Concentrated Nitric Acid (HNO₃)

-

Nitrobenzene (B124822) (optional, for chloride determination)

-

-

Procedure:

-

Pipette a known volume of the chloride-containing sample into a conical flask.

-

Add 5 mL of concentrated nitric acid.[5]

-

Add a known excess volume of standard 0.1 M AgNO₃ solution from a burette. Ensure that the volume of AgNO₃ added is sufficient to precipitate all chloride ions.

-

Add 1-2 mL of the ferric ammonium sulfate indicator solution.[3][8]

-

For chloride determination, it is recommended to either filter the AgCl precipitate or add about 1 mL of nitrobenzene and shake vigorously. This prevents the reaction of thiocyanate ions with the precipitated silver chloride, which can lead to inaccurate results.[5]

-

Titrate the excess (unreacted) silver ions with the standard 0.1 M KSCN or NH₄SCN solution.[3]

-

The endpoint is reached upon the first appearance of a stable, faint reddish-brown or dark red color, which is due to the formation of the ferric thiocyanate complex.[3][7]

-

Record the volume of the thiocyanate solution used.

-

Repeat the titration for accuracy.

-

Data Presentation

Table 1: Reagent Concentrations and Quantities for Volhard Titration

| Reagent/Solution | Concentration/Amount | Purpose | Reference |

| Silver Nitrate (AgNO₃) | 0.1 M | Precipitating agent | [3][8] |

| Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN) | 0.1 M | Titrant | [3][9] |

| Ferric Ammonium Sulfate (NH₄Fe(SO₄)₂·12H₂O) | Saturated Solution | Indicator | [3] |

| Nitric Acid (HNO₃) | Concentrated (added in mL) | To provide an acidic medium | [5] |

| Sample Volume | Varies (e.g., 25.0 mL) | Analyte | [10] |

| Indicator Volume | 1 - 2 mL | Endpoint detection | [3][8] |

Calculations

The concentration of chloride ions in the original sample can be calculated using the following steps:

-

Calculate the total moles of AgNO₃ added:

-

Moles of AgNO₃ (total) = Molarity of AgNO₃ × Volume of AgNO₃ added

-

-

Calculate the moles of KSCN or NH₄SCN used in the back titration:

-

Moles of SCN⁻ = Molarity of SCN⁻ × Volume of SCN⁻ used

-

-

Calculate the moles of excess AgNO₃ that reacted with the thiocyanate:

-

Since the reaction between Ag⁺ and SCN⁻ is 1:1, Moles of AgNO₃ (excess) = Moles of SCN⁻

-

-

Calculate the moles of AgNO₃ that reacted with the chloride ions:

-

Moles of AgNO₃ (reacted with Cl⁻) = Moles of AgNO₃ (total) - Moles of AgNO₃ (excess)

-

-

Calculate the concentration of chloride ions in the sample:

-

Since the reaction between Ag⁺ and Cl⁻ is 1:1, Moles of Cl⁻ = Moles of AgNO₃ (reacted with Cl⁻)

-

Molarity of Cl⁻ = Moles of Cl⁻ / Volume of the original sample

-

References

- 1. byjus.com [byjus.com]

- 2. prezi.com [prezi.com]

- 3. canterbury.ac.nz [canterbury.ac.nz]

- 4. chemistnotes.com [chemistnotes.com]

- 5. titrations.info [titrations.info]

- 6. echemi.com [echemi.com]

- 7. scienceready.com.au [scienceready.com.au]

- 8. Appendix B. The Albumen & Salted Paper Book [cool.culturalheritage.org]

- 9. Preparation and Standardization of 0.1 M Ammonium Thiocyanate | Pharmaguideline [pharmaguideline.com]

- 10. Preparation and Standardization of 0.1 M Ferric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]

Application Notes and Protocols: Ferric Ammonium Sulfate Dodecahydrate in Argentometric Titration of Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Argentometric titration is a cornerstone of analytical chemistry for the quantitative determination of halide ions. Among the various methods, the Volhard method stands out for its applicability in acidic conditions, a common requirement in pharmaceutical and chemical analysis. This back-titration method utilizes ferric ammonium (B1175870) sulfate (B86663) dodecahydrate as a crucial indicator to signal the endpoint. This document provides detailed application notes and experimental protocols for the use of ferric ammonium sulfate dodecahydrate in the argentometric titration of chlorides.

Principle of the Volhard Method

The Volhard method is an indirect (back) titration procedure for the determination of chloride ions.[1] A known excess of a standardized silver nitrate (B79036) (AgNO₃) solution is added to the sample containing chloride ions, leading to the precipitation of silver chloride (AgCl).[2][3]

Precipitation Reaction: Ag⁺(aq) + Cl⁻(aq) → AgCl(s) (white precipitate)[4]

The excess, unreacted Ag⁺ ions are then titrated with a standardized potassium thiocyanate (B1210189) (KSCN) or ammonium thiocyanate (NH₄SCN) solution.[3][5]

Back-Titration Reaction: Ag⁺(aq) (excess) + SCN⁻(aq) → AgSCN(s) (white precipitate)[4]

Ferric ammonium sulfate (NH₄Fe(SO₄)₂·12H₂O) serves as the indicator.[2] After all the excess silver ions have been precipitated as silver thiocyanate, the first excess of thiocyanate ions reacts with Fe³⁺ ions from the indicator to form a distinct blood-red colored complex, [Fe(SCN)]²⁺.[3][4] The appearance of this red color signals the endpoint of the titration.[2]

Endpoint Reaction: Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq) (red complex)[4]